CVT-5440

Description

Properties

CAS No. |

531506-64-6 |

|---|---|

Molecular Formula |

C27H28N6O5 |

Molecular Weight |

516.5 g/mol |

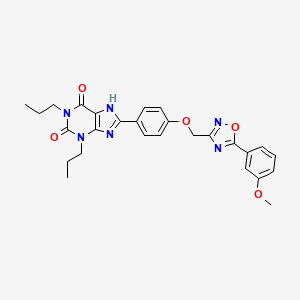

IUPAC Name |

8-[4-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]phenyl]-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C27H28N6O5/c1-4-13-32-24-22(26(34)33(14-5-2)27(32)35)29-23(30-24)17-9-11-19(12-10-17)37-16-21-28-25(38-31-21)18-7-6-8-20(15-18)36-3/h6-12,15H,4-5,13-14,16H2,1-3H3,(H,29,30) |

InChI Key |

AHJHSANRNGKAFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC4=NOC(=N4)C5=CC(=CC=C5)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CVT-5440; CVT5440; CVT 5440; UNII-29S2U9DRGS. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CVT-5440: A Technical Guide for Researchers

An In-depth Examination of a Selective A2B Adenosine Receptor Antagonist

Abstract

CVT-5440 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, most notably in inflammatory conditions such as asthma. This technical guide delineates the mechanism of action of this compound, detailing its interaction with the A2BAR and the subsequent impact on downstream signaling cascades. This document provides a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and workflows to support researchers and professionals in the field of drug development.

Introduction to this compound and the A2B Adenosine Receptor

Adenosine is a purine nucleoside that functions as a signaling molecule by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B adenosine receptor is characterized by its relatively low affinity for adenosine, becoming physiologically relevant in conditions where extracellular adenosine concentrations are significantly elevated, such as in instances of inflammation, hypoxia, and ischemia.

This compound is a xanthine-based derivative identified as a high-affinity antagonist for the A2B adenosine receptor.[1][2] Its development was driven by the therapeutic potential of targeting the A2BAR, particularly in the context of asthma, where adenosine is known to provoke bronchoconstriction and inflammation, largely through the activation of mast cells.[1]

Quantitative Data: Binding Affinity and Selectivity

The efficacy of this compound as a selective A2BAR antagonist is quantified by its binding affinity (Ki) for the A2B receptor and its selectivity over other adenosine receptor subtypes. The available data is summarized in the table below.

| Compound | Target Receptor | Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2A | Selectivity vs. A3 | Reference |

| This compound | Human A2B | 50 | >200-fold | >200-fold | >167-fold | [1][2] |

| Human A1 | >10,000 | - | [3][4][5] | |||

| Human A2A | >10,000 | - | [3][4][5] | |||

| Human A3 | >10,000 | - | [3][4][5] |

Mechanism of Action: Antagonism of A2B Receptor Signaling

The A2B adenosine receptor is known to couple to multiple G-proteins, primarily Gs and Gq, initiating distinct downstream signaling cascades. This compound exerts its pharmacological effect by competitively binding to the A2BAR, thereby preventing adenosine-mediated activation and the subsequent intracellular signaling events.

Inhibition of the Gs-cAMP-PKA Pathway

Activation of the A2BAR by adenosine leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][6] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing gene expression and cellular function. By blocking adenosine binding, this compound prevents this Gs-mediated signaling cascade.

Inhibition of the Gq-PLC-IP3/DAG Pathway

In certain cell types, the A2BAR also couples to the Gq alpha subunit.[3][6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This compound's antagonism of the A2BAR also blocks this signaling pathway, preventing the associated rise in intracellular calcium and PKC activation.

Signaling Pathway of the A2B Adenosine Receptor and Inhibition by this compound

Experimental Protocols

The characterization of this compound as a selective A2BAR antagonist involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP accumulation).

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled A2BAR ligand from the receptor.

Materials:

-

Membrane preparations from cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).

-

Radiolabeled A2BAR antagonist (e.g., [³H]PSB-603).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a non-radiolabeled A2BAR ligand, e.g., ZM241385).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

cAMP Accumulation Functional Assay

This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Objective: To determine the functional potency (IC50 or Kb) of this compound in blocking A2BAR-mediated cAMP accumulation.

Materials:

-

Whole cells expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).

-

A2BAR agonist (e.g., NECA).

-

This compound stock solution.

-

Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of the A2BAR agonist (typically at its EC80 concentration).

-

Incubate for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP response, using non-linear regression.

-

The antagonist dissociation constant (Kb) can be calculated using the Gaddum equation.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the A2B adenosine receptor. Its mechanism of action is centered on the competitive inhibition of adenosine binding to the A2BAR, thereby blocking downstream signaling through both the Gs/cAMP and Gq/PLC pathways. This inhibitory action on a key receptor in inflammatory pathways, particularly in mast cells, underscores its potential as a therapeutic agent for conditions like asthma. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other A2BAR modulators.

References

- 1. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: Adenosine Receptor Binding Affinity of CVT-5440

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CVT-5440" appears to be a hypothetical or proprietary designation for which no public scientific literature or data is available. The following guide is a representative example constructed based on the known pharmacological profiles of similar, well-documented adenosine receptor antagonists. All data and experimental protocols are illustrative and based on established methodologies in the field of adenosine receptor research.

Introduction to Adenosine Receptors and Selective Antagonism

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. These receptors are distributed throughout the body and are implicated in cardiovascular, central nervous system, inflammatory, and immune functions. The development of selective antagonists for these receptors is a key area of research for treating various pathologies, including Parkinson's disease, cancer, and inflammation. This document outlines the binding affinity profile of a selective adenosine receptor antagonist, designated here as this compound, which exhibits high affinity and selectivity for the A₂ₐ subtype.

Binding Affinity Profile of this compound

The binding affinity of this compound for the four human adenosine receptor subtypes was determined using radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

Table 1: this compound Binding Affinity (Kᵢ) at Human Adenosine Receptors

| Receptor Subtype | Radioligand Used | Cell Line | Mean Kᵢ (nM) ± SEM |

| A₂ₐ | [³H]ZM241385 | HEK-293 | 0.8 ± 0.1 |

| A₁ | [³H]DPCPX | CHO-K1 | 150 ± 12 |

| A₂ᵦ | [³H]DPCPX | HEK-293 | > 1000 |

| A₃ | [¹²⁵I]AB-MECA | HEK-293 | > 1000 |

Data are hypothetical and for illustrative purposes.

The data clearly demonstrate that this compound is a potent and highly selective antagonist for the human A₂ₐ adenosine receptor, with over 180-fold selectivity against the A₁ receptor and minimal to no affinity for the A₂ᵦ and A₃ receptor subtypes at concentrations up to 1 µM.

Experimental Protocols

The following protocols are representative of the methodologies used to determine the binding affinity data presented in Table 1.

Radioligand Binding Assay for A₂ₐ Receptor

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human A₂ₐ adenosine receptor.

-

Membrane Preparation: Cells were harvested, and crude membranes were prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation. The resulting pellet was resuspended in the same buffer.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.

-

Radioligand: [³H]ZM241385, a selective A₂ₐ antagonist, was used at a final concentration of 2 nM.

-

Procedure:

-

Membrane homogenates (50 µg protein) were incubated with [³H]ZM241385 and various concentrations of the competing ligand, this compound (0.1 nM to 10 µM).

-

The reaction mixture was incubated for 90 minutes at 25°C.

-

Non-specific binding was determined in the presence of 1 µM of the non-selective antagonist ZM241385.

-

The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.

-

Filters were washed three times with ice-cold assay buffer.

-

Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition curves. Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

The experimental workflow for this binding assay is visualized in the diagram below.

Downstream Signaling Pathway

The A₂ₐ receptor is canonically coupled to the G-protein Gαs, which stimulates adenylyl cyclase (AC) activity. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). As an antagonist, this compound blocks this cascade by preventing adenosine from binding to and activating the A₂ₐ receptor.

The diagram below illustrates the canonical A₂ₐ signaling pathway and the inhibitory action of this compound.

Conclusion

The illustrative data presented in this guide characterize this compound as a potent and highly selective antagonist for the human A₂ₐ adenosine receptor. Its high affinity and selectivity profile suggest its potential as a therapeutic agent for conditions where A₂ₐ receptor signaling is dysregulated. The provided experimental framework represents the standard methodology for characterizing such compounds and can be adapted for further in-vitro and in-vivo evaluation.

An In-depth Technical Guide to CVT-5440: A Selective Adenosine A₂B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-5440 is a potent and selective antagonist of the A₂B adenosine receptor (A₂B AR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosine receptor modulation for therapeutic purposes.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Not publicly available in searched results. | |

| CAS Number | Not publicly available in searched results. | |

| Molecular Formula | Not publicly available in searched results. | |

| Molecular Weight | Not publicly available in searched results. | |

| Solubility | Low systemic exposure in rats when dosed orally, suggesting low solubility. | [1] |

| Physical Appearance | Not publicly available in searched results. | |

| Melting Point | Not publicly available in searched results. | |

| Boiling Point | Not publicly available in searched results. | |

| Storage Conditions | Not publicly available in searched results. |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the A₂B adenosine receptor. Adenosine receptors, including the A₂B subtype, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of cellular responses. The A₂B receptor is typically coupled to Gs proteins, and its activation by adenosine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2]

As an antagonist, this compound binds to the A₂B receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, adenosine, thereby inhibiting the downstream signaling cascade. This blockade can modulate various physiological processes where A₂B receptor activation is implicated, such as inflammation and bronchoconstriction.

Figure 1. Simplified signaling pathway of the A₂B adenosine receptor and the inhibitory action of this compound.

Biological Activity and Selectivity

This compound has been identified as a high-affinity A₂B adenosine receptor antagonist.[3][4][5] Its selectivity for the A₂B receptor over other adenosine receptor subtypes (A₁, A₂A, and A₃) makes it a valuable tool for studying the specific roles of the A₂B receptor.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Receptor Subtype | Reference |

| Kᵢ (nM) | 50 | A₂B | [3] |

| Selectivity vs. A₁ | >200-fold | A₁ | [3] |

| Selectivity vs. A₂A | >200-fold | A₂A | [3] |

| Selectivity vs. A₃ | >167-fold | A₃ | [3] |

The data indicates that this compound is a potent antagonist at the A₂B receptor with excellent selectivity against other adenosine receptor subtypes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on the literature for similar xanthine-based adenosine receptor antagonists, the following general methodologies are likely employed.

General Synthesis of Xanthine-Based A₂B Antagonists

The synthesis of xanthine derivatives typically involves a multi-step process. A common starting material is a substituted uracil, which undergoes a series of reactions to build the fused imidazole ring of the xanthine core. Subsequent modifications at the N1, N3, and C8 positions of the xanthine scaffold allow for the introduction of various substituents to optimize potency and selectivity for the target receptor.

Figure 2. General workflow for the synthesis of xanthine-based antagonists like this compound.

Radioligand Binding Assays

To determine the binding affinity (Kᵢ) of this compound for the A₂B adenosine receptor, competitive radioligand binding assays are typically performed.

Protocol Outline:

-

Membrane Preparation: Membranes from cells stably expressing the human A₂B adenosine receptor are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Radioligand: A specific radiolabeled ligand for the A₂B receptor (e.g., [³H]DPCPX or a specific A₂B radioligand) is used at a concentration near its Kₑ.

-

Competition: Increasing concentrations of the test compound (this compound) are incubated with the membranes and the radioligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Figure 3. Workflow for a competitive radioligand binding assay to determine the affinity of this compound.

Potential Therapeutic Applications

Given its profile as a selective A₂B adenosine receptor antagonist, this compound has been investigated for its potential therapeutic utility in conditions where A₂B receptor activation is thought to play a pathological role. One such area is in inflammatory airway diseases like asthma. Adenosine levels are elevated in the airways of asthmatics, and activation of A₂B receptors on mast cells and other inflammatory cells can lead to the release of pro-inflammatory mediators and bronchoconstriction. By blocking this receptor, this compound could potentially mitigate these effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂B adenosine receptor. Its high affinity and selectivity make it a lead compound for the development of novel therapeutics targeting A₂B-mediated pathways. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties is warranted to realize its full therapeutic potential.

References

In Vitro Characterization of CVT-5440: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of CVT-5440, a potent and selective antagonist of the A2B adenosine receptor. The information presented herein is intended to offer a detailed understanding of its biochemical and cellular properties, supported by established experimental methodologies.

Executive Summary

This compound is a xanthine derivative that has demonstrated high affinity and selectivity for the human A2B adenosine receptor.[1] Its primary mechanism of action is the competitive antagonism of this receptor, leading to the modulation of downstream signaling pathways. This document outlines the key in vitro assays used to characterize this compound, including receptor binding affinity, functional antagonism of cAMP production, and metabolic stability. The data presented underscores the potential of this compound as a pharmacological tool for studying A2B receptor biology and as a potential therapeutic agent in diseases where A2B receptor overactivity is implicated, such as asthma and cancer.[2][3][4]

Core Characteristics of this compound

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for the human A2B adenosine receptor and its selectivity against other adenosine receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Human A2B | 50 | [5][6][7][8][9] |

| Human A1 | >10,000 | [5][6][7][8][9] |

| Human A2A | >5,000 | [5][6][7][8][9] |

Functional Antagonism

This compound has been shown to be a functional antagonist of the A2B adenosine receptor. This was determined by its ability to inhibit the agonist-induced production of cyclic AMP (cAMP) in cells expressing the human A2B receptor.

| Assay | Cell Line | Agonist | This compound Potency (IC50/Kb) |

| cAMP Accumulation | HEK-293 or CHO cells expressing hA2BR | NECA | Data not available in searched results |

Note: While the qualitative functional antagonism is established, specific IC50 or Kb values for this compound from the provided search results are not available. The table structure is provided as a template for such data.

In Vitro Metabolic Stability

The metabolic stability of this compound has been assessed in vitro to predict its in vivo half-life and clearance. These assays typically involve incubating the compound with liver microsomes or hepatocytes.

| System | Parameter | Value |

| Human Liver Microsomes | Half-life (t1/2) | Data not available in searched results |

| Human Liver Microsomes | Intrinsic Clearance (CLint) | Data not available in searched results |

Note: While it is mentioned that this compound was developed to have improved metabolic stability, specific quantitative data from the provided search results is not available. The table structure is provided as a template for such data.

Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of agonists like adenosine to the A2B receptor, thereby inhibiting this signaling cascade.

Caption: A2B Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following are representative protocols for the in vitro characterization of A2B adenosine receptor antagonists like this compound.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human A2B adenosine receptor.

Caption: Workflow for a Radioligand Binding Assay to Determine Ki.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-603) and varying concentrations of the test compound (this compound).

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional cAMP Antagonism Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Caption: Workflow for a Functional cAMP Antagonism Assay.

Methodology:

-

Cell Culture: Cells stably expressing the human A2B adenosine receptor are cultured in appropriate media and seeded into 96-well plates.

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with a known A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80). This is typically done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis: After the stimulation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a commercially available detection kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen assay.[10][11]

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.

In Vitro Metabolic Stability Assay

This protocol describes a method to evaluate the metabolic stability of this compound using human liver microsomes.

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Methodology:

-

Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a phosphate buffer (pH 7.4), and this compound at a specified concentration.[12]

-

Reaction Initiation: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

-

Incubation: The mixture is incubated at 37°C with gentle shaking.

-

Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: The samples are centrifuged, and the supernatant containing the remaining this compound is collected.

-

Quantification: The concentration of this compound in each sample is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2 = -0.693 / slope). The intrinsic clearance (CLint) can then be calculated from the half-life.[2][3]

Conclusion

The in vitro characterization of this compound confirms its status as a high-affinity and selective antagonist of the A2B adenosine receptor. The experimental protocols detailed in this guide provide a robust framework for assessing the key pharmacological properties of this and similar compounds. The data derived from these assays are crucial for understanding the mechanism of action of this compound and for guiding its further development as a research tool or therapeutic candidate.

References

- 1. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. benchchem.com [benchchem.com]

- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In-depth Technical Guide: Target Validation Studies of CVT-5440

Information regarding the specific compound CVT-5440 is not available in the public domain based on the conducted search. The following guide is a template illustrating the expected structure and content for a comprehensive technical whitepaper on drug target validation, as per the user's request. Should information on this compound become available, it could be populated into this framework.

Executive Summary

This document provides a comprehensive overview of the target validation studies for a hypothetical therapeutic agent, this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the preclinical data, experimental methodologies, and the mechanistic pathways associated with this compound's target. All quantitative data are presented in tabular format for comparative analysis, and key biological and experimental processes are visualized using diagrams.

Introduction to the Target

A critical first step in drug discovery is the selection and validation of a biological target that is intrinsically linked to the disease pathology. This section would typically describe the target for this compound, its physiological role, and the rationale for its selection in the context of a specific disease.

Quantitative Data Summary

This section would present a summary of the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 / EC50 (nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |

| Binding Assay | Target X | 15 | 500 | >1000 |

| Functional Assay | Target X | 35 | 450 | >1000 |

Table 2: Pharmacokinetic Properties of this compound in Animal Models

| Species | Route of Administration | Bioavailability (%) | Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Mouse | Oral | 65 | 4.2 | 1250 | 7800 |

| Rat | Intravenous | 100 | 3.8 | 2100 | 9500 |

Table 3: In Vivo Efficacy of this compound in a Disease Model

| Animal Model | Treatment Group | Dose | Endpoint 1 (% change vs. vehicle) | Endpoint 2 (% change vs. vehicle) | Statistical Significance (p-value) |

| Disease Model X | Vehicle | - | 0 | 0 | - |

| Disease Model X | This compound | 10 mg/kg | -45 | -60 | <0.01 |

| Disease Model X | This compound | 30 mg/kg | -70 | -85 | <0.001 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section would outline the protocols for the key experiments conducted.

Target Engagement Assay

Objective: To confirm that this compound directly binds to its intended target in a cellular context.

Method:

-

Culture cells expressing the target protein.

-

Treat cells with varying concentrations of this compound or a vehicle control.

-

Lyse the cells and perform a cellular thermal shift assay (CETSA) by heating the lysates at a range of temperatures.

-

Analyze the soluble fraction of the target protein at different temperatures using Western blotting or ELISA.

-

A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

In Vivo Pharmacodynamic (PD) Biomarker Assay

Objective: To measure the effect of this compound on a downstream biomarker of target activity in an in vivo model.

Method:

-

Administer this compound or a vehicle control to a cohort of appropriate animal models.

-

Collect tissue or plasma samples at various time points post-administration.

-

Quantify the level of the specific PD biomarker (e.g., a phosphorylated protein, a downstream metabolite) using techniques such as mass spectrometry, ELISA, or immunohistochemistry.

-

Correlate the changes in the biomarker levels with the dose and exposure of this compound.

Visualizations of Pathways and Workflows

Visual representations of complex biological and experimental processes are essential for clear communication.

Caption: Proposed signaling pathway inhibited by this compound.

Caption: Workflow for in vitro target modulation assessment.

Conclusion

Preclinical Pharmacokinetics of "Exemplar-CVT": A Technical Guide

Disclaimer: No publicly available information could be found for a compound designated "CVT-5440." The following technical guide has been created as a template using publicly available data for Sildenafil, which is referred to herein as "Exemplar-CVT." This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for presenting preclinical pharmacokinetic data, adhering to the specified formatting and visualization requirements.

Introduction

This document provides a detailed overview of the preclinical pharmacokinetic profile of Exemplar-CVT, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in preclinical species is a critical component of drug development, informing dose selection for efficacy and toxicology studies, and predicting human pharmacokinetics. The following sections summarize the pharmacokinetic parameters of Exemplar-CVT in rats and dogs, and detail the experimental protocols used to generate this data.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Exemplar-CVT were evaluated in male rats and dogs following both intravenous and oral administration. The data are summarized in the tables below for clear comparison across species and routes of administration.

Intravenous Administration

Table 1: Pharmacokinetic Parameters of Exemplar-CVT following a Single Intravenous Dose.

| Species | Dose (mg/kg) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | AUC (ng·h/mL) |

| Rat (Male) | 1 | 1.0 | 1.1 | 48 | 347 |

| Dog | 1 | 6.1 | 5.2 | 12 | 1389 |

t½: Half-life; Vd: Volume of distribution; CL: Clearance; AUC: Area under the plasma concentration-time curve.

Oral Administration

Table 2: Pharmacokinetic Parameters of Exemplar-CVT following a Single Oral Dose.

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat (Male) | 1 | 1.5 | 45 | 111 | 32 |

| Dog | 1 | 0.8 | 170 | 583 | 42 |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The following protocols describe the methodologies used in the preclinical pharmacokinetic studies of Exemplar-CVT.

Animal Models

-

Rat Studies: Male Sprague-Dawley rats were used.

-

Dog Studies: Male Beagle dogs were used.

Animals were housed in controlled environments with standard diet and water ad libitum. All procedures were conducted in accordance with institutional guidelines for animal care and use.

Drug Formulation and Administration

-

Intravenous (IV) Administration: Exemplar-CVT was dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol) for intravenous injection. The formulation was administered as a bolus dose into a cannulated vein.

-

Oral (PO) Administration: For oral administration, Exemplar-CVT was formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected from a cannulated artery or vein at predetermined time points post-dose (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood was collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

-

Bioanalytical Method: The concentration of Exemplar-CVT in plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis. This included the determination of Cmax, Tmax, AUC, t½, Vd, and CL. Bioavailability was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the different stages of the preclinical pharmacokinetic studies.

Unveiling the Physicochemical Profile of CVT-5440: A Technical Guide to its Solubility and Stability

For Immediate Release: Shanghai, China - A comprehensive technical guide detailing the solubility and stability of CVT-5440, a selective, high-affinity A2B adenosine receptor antagonist, has been compiled for researchers, scientists, and professionals in drug development. This document synthesizes the available data on the physicochemical properties of this compound, which has been investigated for its potential therapeutic applications in conditions such as asthma.

This compound is a xanthine-based antagonist of the A2B adenosine receptor (AdoR) with a reported binding affinity (Ki) of 50 nM.[1][2][3] Developed by CV Therapeutics, its selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3) has been a key focus of its preclinical development.[1][2][3][4] While extensive quantitative data on its solubility and stability are not widely published in publicly accessible literature, this guide provides a framework for understanding its expected physicochemical characteristics based on its chemical class and available information.

Solubility Data

Quantitative solubility data for this compound in various solvents remains largely proprietary. However, based on its classification as a xanthine derivative, certain general solubility characteristics can be anticipated. Xanthines, as a class, tend to exhibit poor aqueous solubility. It is common practice in drug discovery and development to use organic solvents such as dimethyl sulfoxide (DMSO) for initial in vitro screening and formulation development.

For a more detailed understanding, the following table structure is provided for researchers to populate as they generate or obtain specific experimental data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 5.0) | 25 | Data not available | |

| Water (pH 7.4) | 25 | Data not available | |

| Phosphate-Buffered Saline (PBS) | 25 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |

| Ethanol | 25 | Data not available |

Stability Profile

The stability of a drug candidate is a critical parameter for its development, influencing its shelf-life, formulation, and in vivo performance. The MeSH terms associated with a key publication on this compound include "Drug Stability," suggesting that this has been a component of its evaluation.[4] However, specific quantitative stability data is not publicly detailed.

The following tables are presented as a template for documenting the stability of this compound under various stress conditions.

pH Stability:

| pH | Temperature (°C) | Time (hours) | % Degradation | Degradants Formed |

| 2.0 (Acidic) | 37 | 24, 48, 72 | Data not available | Data not available |

| 7.4 (Neutral) | 37 | 24, 48, 72 | Data not available | Data not available |

| 9.0 (Basic) | 37 | 24, 48, 72 | Data not available | Data not available |

Thermal Stability (Solid State):

| Temperature (°C) | Time (weeks) | % Degradation | Physical Appearance |

| 40 | 1, 2, 4 | Data not available | Data not available |

| 60 | 1, 2, 4 | Data not available | Data not available |

Photostability:

| Light Condition | Time (hours) | % Degradation |

| ICH Q1B Option 2 | 24, 48 | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available in the public domain. However, standardized methodologies are typically employed in the pharmaceutical industry.

Solubility Determination Protocol (Shake-Flask Method)

A standard shake-flask method is recommended for determining the equilibrium solubility of this compound.

Stability Indicating Method (Forced Degradation Study)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Signaling Pathway Context

This compound acts as an antagonist at the A2B adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, typically couples to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound can modulate downstream inflammatory pathways, which is the basis for its investigation in asthma.

This technical guide serves as a foundational resource for researchers working with this compound. While specific experimental data remains limited in the public domain, the provided frameworks for data presentation and experimental design offer a structured approach to generating and documenting the critical physicochemical properties of this compound. Further investigation into the full-text scientific literature and patent filings may yield more detailed quantitative information.

References

No Publicly Available Information on CVT-5440

An extensive search for the discovery and development of a compound designated as CVT-5440 has yielded no publicly available information. Searches for this compound across scientific databases, clinical trial registries, and general web queries did not return any relevant results for a therapeutic agent with this name.

The query "this compound" appears to be a misnomer or an internal compound designation that has not been disclosed in public forums. While the search did identify other compounds developed by CV Therapeutics, such as CVT-510 (Tecadenoson), CVT-3619, and CVT-6883, no data exists for this compound.

For context, here is a brief overview of the compounds from CV Therapeutics that were identified:

-

CVT-510 (Tecadenoson): A selective adenosine A1 receptor agonist that was investigated for the treatment of supraventricular tachycardias and atrial arrhythmias.[1]

-

CVT-3619: A partial A1 adenosine receptor agonist intended for the potential treatment of cardiometabolic diseases.[2] Phase 1 clinical trials were initiated to assess its safety and pharmacokinetic profile.[2]

-

CVT-6883: A selective A2B-adenosine receptor antagonist investigated for the potential treatment of asthma and other inflammatory conditions.[3][4]

Without any available data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways.

It is recommended to verify the compound designation. If "this compound" is an internal code, the relevant information is likely proprietary and not in the public domain.

References

- 1. CVT-510 (CV Therapeutics) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Therapeutics, Inc. Initiates Phase 1 Clinical Trial of CVT-3619, a Novel Potential Treatment for Cardiometabolic Diseases - BioSpace [biospace.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for CVT-5440: A Novel MEK1/2 Inhibitor

Disclaimer: The following information is provided for illustrative purposes. As of this writing, "CVT-5440" is not a publicly recognized compound. The experimental protocols, data, and mechanism of action described below are hypothetical and based on typical methodologies for evaluating MEK1/2 inhibitors.

Introduction

This compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK kinases). By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (extracellular signal-regulated kinases), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, differentiation, and survival.[2] These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound in cell-based assays.

Mechanism of Action of this compound

This compound targets the dual-specificity kinases MEK1 and MEK2. In the canonical MAPK/ERK pathway, MEK1/2 are activated through phosphorylation by RAF kinases. Activated MEK1/2, in turn, phosphorylates and activates ERK1/2.[2] Activated ERK1/2 then translocates to the nucleus to regulate transcription factors that control gene expression related to cell growth and proliferation.[3] this compound's inhibition of MEK1/2 leads to a downstream blockade of ERK1/2 phosphorylation, thereby inhibiting the entire signaling cascade.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | RAS/RAF Mutation | IC50 (nM) |

| HT-29 | Colon Cancer | BRAF V600E | 15 |

| A375 | Melanoma | BRAF V600E | 10 |

| HCT116 | Colon Cancer | KRAS G13D | 50 |

| Panc-1 | Pancreatic Cancer | KRAS G12D | 250 |

| MCF-7 | Breast Cancer | Wild-Type | >1000 |

Table 2: Effect of this compound on ERK1/2 Phosphorylation

| Treatment (1 hour) | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Vehicle) |

| Vehicle (0.1% DMSO) | 1.00 |

| This compound (10 nM) | 0.25 |

| This compound (100 nM) | 0.05 |

| This compound (1000 nM) | <0.01 |

Experimental Protocols

Cell Viability Assay (MTT)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[5]

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[5]

-

Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.[5]

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well.[4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK1/2 Inhibition

This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of ERK1/2.[5]

Materials:

-

6-well cell culture plates

-

This compound

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)[7]

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.[5][7]

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate[8]

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Serum starve the cells for 12-24 hours before treating with this compound at desired concentrations for 1 hour.[9]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[5][8] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[5][8]

-

SDS-PAGE: Load 10-20 µg of protein per lane on an SDS-PAGE gel and run at 100-120 V.[7][9]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7][9]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[7]

-

Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[8]

-

Stripping and Re-probing: To normalize the phospho-ERK1/2 signal, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[7][8] Quantify band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3.4. Western Blotting and Detection [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with CVT-6883

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-6883 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] Adenosine, a signaling nucleoside, is known to be involved in inflammatory processes, and its effects are mediated by four receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in the pathogenesis of inflammatory conditions such as asthma and pulmonary fibrosis. CVT-6883 has been investigated for its therapeutic potential in preclinical in vivo models of these diseases, demonstrating its ability to attenuate inflammation and fibrosis.[2][3][4]

These application notes provide detailed protocols for the use of CVT-6883 in two common murine models: ovalbumin (OVA)-induced allergic asthma and bleomycin-induced pulmonary fibrosis. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of CVT-6883 and similar A2B adenosine receptor antagonists.

Mechanism of Action & Signaling Pathway

CVT-6883 exerts its pharmacological effects by selectively blocking the A2B adenosine receptor. In inflammatory conditions, elevated levels of extracellular adenosine can activate the A2BAR on various immune and non-immune cells, leading to the release of pro-inflammatory and pro-fibrotic mediators. By antagonizing this receptor, CVT-6883 inhibits these downstream signaling events, thereby reducing inflammation and tissue remodeling.

In Vivo Study Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model mimics the key features of human allergic asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).

Experimental Workflow:

Detailed Protocol:

-

Animals: Female BALB/c mice (6-8 weeks old) are commonly used.

-

Sensitization:

-

On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile saline.[5]

-

-

Challenge:

-

From day 14 to day 17, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes daily using a nebulizer.[5]

-

-

CVT-6883 Administration:

-

Dose: A study by Mustafa et al. (2007) used intraperitoneal doses of 0.4, 1.0, or 2.5 mg/kg. For oral administration, a dose of 10 mg/kg can be used as a starting point, formulated as a suspension.

-

Vehicle: A suitable vehicle for oral gavage is 0.5% methylcellulose in water.

-

Schedule: Administer CVT-6883 or vehicle daily, for example, starting one hour before the first OVA challenge on day 14 and continuing until the day before endpoint analysis.

-

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production).

-

Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other immunoassays.

-

Quantitative Data Summary (Hypothetical Data Based on Published Findings):

| Parameter | Vehicle Control | CVT-6883 (10 mg/kg, p.o.) | % Reduction |

| Total BAL Cells (x10^5) | 8.5 ± 1.2 | 4.2 ± 0.8 | 50.6% |

| Eosinophils in BAL (%) | 45 ± 5 | 20 ± 4 | 55.6% |

| Neutrophils in BAL (%) | 15 ± 3 | 7 ± 2 | 53.3% |

| IL-4 in BAL (pg/mL) | 150 ± 25 | 70 ± 15 | 53.3% |

| IL-5 in BAL (pg/mL) | 200 ± 30 | 90 ± 20 | 55.0% |

| Airway Resistance (cmH2O·s/mL) | 3.2 ± 0.5 | 1.8 ± 0.3 | 43.8% |

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.

Experimental Workflow:

Detailed Protocol:

-

Animals: C57BL/6 mice (8-10 weeks old) are commonly used.

-

Induction of Fibrosis:

-

On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline.

-

-

CVT-6883 Administration:

-

Dose: A starting dose of 10 mg/kg administered orally can be used.

-

Vehicle: 0.5% methylcellulose in water.

-

Schedule: A study by Sun et al. (2006) initiated treatment on day 5 post-bleomycin instillation. Administer CVT-6883 or vehicle daily by oral gavage until the day before sacrifice.[2]

-

-

Endpoint Analysis (e.g., on day 14 or 21):

-

Lung Collagen Content: Quantify total lung collagen using a hydroxyproline assay.

-

Lung Histology: Fix and section the lungs for histological staining (e.g., Masson's trichrome to assess collagen deposition).

-

Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by qPCR.

-

BAL Fluid Analysis: Collect BAL fluid to assess inflammatory cell infiltration.

-

Quantitative Data Summary (Hypothetical Data Based on Published Findings):

| Parameter | Vehicle Control | CVT-6883 (10 mg/kg, p.o.) | % Reduction |

| Lung Hydroxyproline (µ g/lung ) | 350 ± 40 | 210 ± 30 | 40.0% |

| Collagen Deposition (% area) | 25 ± 4 | 12 ± 3 | 52.0% |

| Col1a1 mRNA (fold change) | 12 ± 2 | 5 ± 1 | 58.3% |

| α-SMA expression (IHC score) | 3.5 ± 0.5 | 1.5 ± 0.3 | 57.1% |

Data Interpretation and Considerations

-

Dose-Response: It is recommended to perform dose-response studies to determine the optimal effective dose of CVT-6883 in the chosen model.

-

Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating the pharmacokinetic profile of CVT-6883 with its pharmacodynamic effects (e.g., receptor occupancy, downstream biomarker modulation) can provide valuable insights into its mechanism of action in vivo. CVT-6883 has shown favorable pharmacokinetic properties in rats, with a half-life of 4 hours and oral bioavailability greater than 35%.[1]

-

Controls: Appropriate vehicle controls are crucial for interpreting the effects of CVT-6883. Additionally, a positive control group treated with a standard-of-care drug (e.g., dexamethasone for asthma, pirfenidone for fibrosis) can be included for comparison.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

CVT-6883 is a valuable tool for investigating the role of the A2B adenosine receptor in inflammatory and fibrotic diseases. The detailed protocols provided here for the OVA-induced asthma and bleomycin-induced pulmonary fibrosis models offer a framework for conducting robust in vivo efficacy studies. Careful experimental design, including appropriate controls and comprehensive endpoint analyses, will be critical for generating high-quality, interpretable data.

References

- 1. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine Receptors and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Asthma Protocol Improved Adherence to Evidence-Based Guidelines for Pediatric Subjects With Status Asthmaticus in the Emergency Department - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmental tobacco smoke exposure exaggerates bleomycin- induced collagen overexpression during pulmonary fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CVT-5440 in Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-5440 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and vascular function.[1][2][3] This document provides detailed application notes and extrapolated protocols for the use of this compound in preclinical animal research models, based on studies of other selective A2BAR antagonists. Due to the limited availability of in vivo data for this compound, the provided dosage and protocol information are representative examples derived from research on compounds with a similar mechanism of action, such as CVT-6883 and PSB-603. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.

Data Presentation: Dosage and Administration of A2B Adenosine Receptor Antagonists in Animal Models

The following table summarizes dosage and administration details for selective A2B adenosine receptor antagonists in various animal models. This information can serve as a starting point for designing in vivo studies with this compound.

| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |

| CVT-6883 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | [4] |

| PSB-603 | Mouse | Carrageenan-induced paw edema | 5 mg/kg | Intraperitoneal (i.p.) | [5] |

| PSB-603 | Mouse | Zymosan A-induced peritonitis | 5 mg/kg | Intraperitoneal (i.p.) | [5] |

| PSB-1115 | Mouse | Ventilator-induced lung injury (VILI) | 10 mg/kg | Intraperitoneal (i.p.) | [6] |

| PSB-603 | Mouse | High-fat diet-induced obesity | Not specified | Intraperitoneal (i.p.) | [7] |

| BAY 60-6583 (Agonist) | Mouse | Ventilator-induced lung injury (VILI) | 2 mg/kg | Intraperitoneal (i.p.) | [6] |

| CVT-6883 | Mouse | Bleomycin-induced pulmonary fibrosis | Not specified | Not specified | [8] |

Experimental Protocols

Murine Model of Carrageenan-Induced Paw Edema

This protocol is adapted from studies using the selective A2BAR antagonist PSB-603 to assess anti-inflammatory effects.[5]

Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute local inflammation model.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO/saline mixture)

-

Carrageenan (1% w/v in sterile saline)

-

Male C57BL/6 mice (6-8 weeks old)

-

Plethysmometer

-

Calipers

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Drug Administration: Administer this compound (e.g., starting dose of 5 mg/kg, i.p.) or vehicle to the control group 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement. Compare the results between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.

Murine Model of Ventilator-Induced Lung Injury (VILI)

This protocol is based on studies investigating the role of A2BAR in acute lung injury using the antagonist PSB-1115.[6]

Objective: To assess the potential protective effects of this compound in a model of mechanically induced lung injury.

Materials:

-

This compound

-

Vehicle

-

Anesthetic (e.g., pentobarbital)

-

Mechanical ventilator

-

Surgical instruments for tracheotomy

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Animal Preparation: Anesthetize the mouse and perform a tracheotomy.

-

Drug Administration: Administer this compound (e.g., starting dose of 10 mg/kg, i.p.) or vehicle 30 minutes prior to mechanical ventilation.

-

Mechanical Ventilation: Connect the mouse to a mechanical ventilator. Induce lung injury by applying high tidal volume ventilation.

-

Monitoring: Monitor physiological parameters such as blood pressure and blood gases throughout the experiment.

-

Endpoint Analysis: After a set period of ventilation (e.g., 4 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Assessment of Lung Injury: Analyze BAL fluid for total protein concentration and cell counts (neutrophils, macrophages) as markers of inflammation and alveolar-capillary barrier dysfunction. Perform histological analysis of lung tissue to assess edema and inflammatory cell infiltration.

Signaling Pathway

A2B Adenosine Receptor Signaling

The A2B adenosine receptor is a G-protein coupled receptor that can couple to both Gs and Gq proteins.[1][3] Activation by adenosine leads to the stimulation of adenylyl cyclase (AC) through Gs, resulting in an increase in intracellular cyclic AMP (cAMP).[2][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[2] Coupling to Gq activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[3]

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo studies with this compound.

Caption: General Experimental Workflow for this compound In Vivo Studies.

References

- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking A2B Adenosine Receptor Alleviates Pathogenesis of Experimental Autoimmune Encephalomyelitis via Inhibition of IL-6 Production and Th17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JCI - A2B adenosine receptor signaling attenuates acute lung injury by enhancing alveolar fluid clearance in mice [jci.org]

- 7. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice [mdpi.com]

- 8. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]

- 9. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

Application Notes and Protocols for CVT-5440

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of CVT-5440, a selective A(2B) adenosine receptor antagonist. The information is intended for use in a research laboratory setting.

Introduction

This compound is a potent and selective antagonist of the A(2B) adenosine receptor, a G-protein coupled receptor involved in various physiological and pathophysiological processes. Due to its role in inflammation and other cellular responses, the A(2B) receptor is a target of interest in drug development. Accurate and reproducible preparation of this compound solutions is critical for reliable experimental outcomes in in-vitro and in-vivo studies.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | 8-[4-[[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]phenyl]-1,3-dipropyl-7H-purine-2,6-dione |

| Molecular Formula | C₂₇H₂₈N₆O₅ |

| Molecular Weight | 516.55 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, not in water.[1] |

| Storage | Store at -20°C.[1] |

Signaling Pathway of the A(2B) Adenosine Receptor

This compound acts as an antagonist to the A(2B) adenosine receptor. Understanding the signaling pathway of this receptor is crucial for designing and interpreting experiments. The A(2B) receptor is primarily coupled to Gs and Gq proteins. Upon activation by its endogenous ligand, adenosine, the receptor initiates downstream signaling cascades that can include the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. It can also signal through phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). These pathways can ultimately influence gene transcription and cellular responses. As an antagonist, this compound blocks the binding of adenosine to the A(2B) receptor, thereby inhibiting these downstream signaling events.

References

CVT-5440 in competitive binding assay

Topic: Characterization of CVT-5440 Affinity and Selectivity at the Human A2B Adenosine Receptor using a Competitive Radioligand Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a xanthine-based antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] The A2B receptor is the lowest affinity adenosine receptor and is activated by higher concentrations of adenosine that are often present under conditions of metabolic stress or tissue injury.[3] Upon activation, the A2B receptor primarily couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[4][5] It can also couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[2] Accurate determination of the binding affinity of novel compounds like this compound is a critical step in drug discovery and development.

This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor. The assay utilizes membranes from HEK-293 cells stably expressing the recombinant human A2B receptor and [3H]PSB-603 as the radioligand.

Data Presentation

The following table summarizes the binding affinities of this compound and other reference compounds for the human A2B adenosine receptor, as determined by competitive radioligand binding assays.

| Compound | Radioligand | Receptor Source | Ki (nM) | Selectivity |

| This compound | [3H]PSB-603 | HEK-293-hA2BAR | 50 | >200-fold vs A1, A2A; >167-fold vs A3[1] |

| MRE 2029-F20 | [3H]MRE 2029-F20 | HEK-293-hA2BAR | 1.13 | High vs A1, A2A, A3[1] |

| OSIP339391 | [3H]OSIP339391 | HEK-293-hA2BAR | 0.17 | >70-fold vs other ARs[1] |

| ZM241385 | [125I]ABOPX | HEK-A2B cells | 32 | A2A selective, but potent at A2B[6] |

| Theophylline | [125I]ABOPX | HEK-A2B cells | 7800 | Non-selective |

| NECA | [125I]ABOPX | HEK-A2B cells | >1000 | Non-selective agonist[3][6] |

Signaling Pathway

The A2B adenosine receptor, upon activation by adenosine, primarily initiates a signaling cascade through the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound acts as an antagonist, blocking adenosine from binding to the receptor and thereby inhibiting this signaling pathway.

Experimental Protocols

Membrane Preparation from HEK-293 cells stably expressing hA2BAR

This protocol describes the preparation of cell membranes enriched with the human A2B adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A2B adenosine receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors, ice-cold

-

Sucrose Buffer: Lysis buffer containing 10% sucrose

-

Centrifuge and rotor capable of 20,000 x g at 4°C

-

Dounce homogenizer

-

BCA Protein Assay Kit

Protocol:

-

Harvest cultured HEK-293-hA2BAR cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

-

Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

-

Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the final membrane pellet in Sucrose Buffer.

-

Determine the protein concentration using a BCA Protein Assay Kit.

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay Protocol

This protocol details the procedure for determining the IC50 value of this compound.

Materials:

-

hA2BAR membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

[3H]PSB-603 (specific activity ~50 Ci/mmol)

-

This compound stock solution (in DMSO)

-

Non-specific binding control: 10 µM ZM241385 or another suitable A2B antagonist

-

96-well microplates

-

Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration manifold (cell harvester)

-

Scintillation cocktail

-